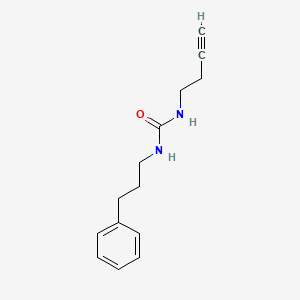

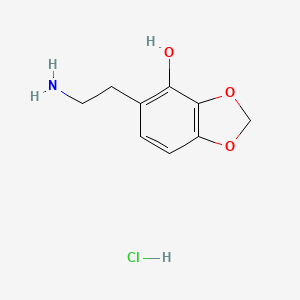

![molecular formula C13H13BN2O3 B2699941 Boronic acid, B-[3-[[(2-aminophenyl)amino]carbonyl]phenyl]- CAS No. 1538623-29-8](/img/structure/B2699941.png)

Boronic acid, B-[3-[[(2-aminophenyl)amino]carbonyl]phenyl]-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Boronic acid, B-[3-[[(2-aminophenyl)amino]carbonyl]phenyl]-” is an organic compound related to boric acid in which one of the three hydroxyl groups is replaced by an alkyl or aryl group . It belongs to the larger class of organoboranes . This compound is capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc .

Synthesis Analysis

The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester . The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis

The general structure of a boronic acid is represented by R−B(OH)2, where R is a substituent . In the case of “Boronic acid, B-[3-[[(2-aminophenyl)amino]carbonyl]phenyl]-”, the R group is a complex organic group.Chemical Reactions Analysis

Boronic acids are used extensively in organic chemistry as chemical building blocks and intermediates predominantly in the Suzuki coupling . A key concept in its chemistry is transmetallation of its organic residue to a transition metal .Physical And Chemical Properties Analysis

Boronic acids act as Lewis acids . Their unique feature is that they are capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . The pKa of a boronic acid is 9, but they can form tetrahedral boronate complexes with pKa 7 .Aplicaciones Científicas De Investigación

Structural Properties and Synthetic Applications

Boronic acids serve as pivotal intermediates in organic chemistry, particularly in cross-coupling reactions such as the Suzuki coupling, due to their ability to form stable covalent complexes with various molecules like sugars, amino acids, and hydroxamic acids. Their Lewis acid characteristics, coupled with reversible complex formation capabilities, underpin their utility in molecular recognition, synthesis of biologically active compounds, and as building blocks in organic synthesis. A significant aspect of boronic acid chemistry is transmetallation, which is critical for coupling reactions involving transition metals (Pareek, Rani, Kumar, Sharma, & Kishore, 2015).

Sensor Development and Material Science

Boronic acids have been utilized in the development of sensors, particularly for glucose sensing, due to their ability to bind saccharides selectively. This property is crucial for applications in diabetes management, where boronic acid-based sensors can detect glucose levels in bodily fluids at physiological pH. The synthesis of derivatives such as amino-3-fluorophenyl boronic acid showcases the potential for creating materials with specific functionalities, like fluorescence upon saccharide binding, highlighting the adaptability of boronic acids in sensor technology (Das, Alexeev, Sharma, Geib, & Asher, 2003).

Boronic acids are also applied in material science, for example, in the optical modulation of phenyl boronic acid-grafted polymers for saccharide recognition. This application demonstrates the integration of boronic acid derivatives into nanomaterials for advanced sensing capabilities (Mu, McNicholas, Zhang, Hilmer, Jin, Reuel, Kim, Yum, & Strano, 2012).

Direcciones Futuras

Boronic acid-based compounds have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . Their unique properties have inspired the exploration of novel chemistries using boron to fuel emergent sciences . Future research may focus on developing new stimuli-responsive conjugates for chemical biology and peptide cyclization aimed at therapeutics discovery .

Mecanismo De Acción

Target of Action

The primary target of the compound Boronic acid, B-[3-[[(2-aminophenyl)amino]carbonyl]phenyl]-, also known as (3-((2-Aminophenyl)carbamoyl)phenyl)boronic acid, is the formation of carbon-carbon bonds . This compound is commonly used as a reagent in Suzuki-Miyaura coupling reactions , where it interacts with aryl or vinyl halides to form carbon-carbon bonds .

Mode of Action

The compound Boronic acid, B-[3-[[(2-aminophenyl)amino]carbonyl]phenyl]- interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, the compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound Boronic acid, B-[3-[[(2-aminophenyl)amino]carbonyl]phenyl]- affects the biochemical pathway of carbon-carbon bond formation . The Suzuki-Miyaura coupling reaction, in which this compound is commonly used, is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

It is known that boronic acids and their esters are only marginally stable in water . The rate of hydrolysis of some phenylboronic pinacol esters, which may be similar to this compound, is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Result of Action

The result of the action of Boronic acid, B-[3-[[(2-aminophenyl)amino]carbonyl]phenyl]- is the formation of carbon-carbon bonds . This is achieved through its role in Suzuki-Miyaura coupling reactions, where it interacts with aryl or vinyl halides .

Action Environment

The action of Boronic acid, B-[3-[[(2-aminophenyl)amino]carbonyl]phenyl]- is influenced by environmental factors such as pH . The rate of hydrolysis of some phenylboronic pinacol esters, which may be similar to this compound, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may be influenced by the pH of the environment .

Análisis Bioquímico

Biochemical Properties

Boronic Acid, B-[3-[[(2-aminophenyl)amino]carbonyl]phenyl]- interacts with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

Molecular Mechanism

Boronic acids are known to bind to diol and polyol motifs which are present in saccharides and catechols .

Propiedades

IUPAC Name |

[3-[(2-aminophenyl)carbamoyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BN2O3/c15-11-6-1-2-7-12(11)16-13(17)9-4-3-5-10(8-9)14(18)19/h1-8,18-19H,15H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGKNNSIYZIVQDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NC2=CC=CC=C2N)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

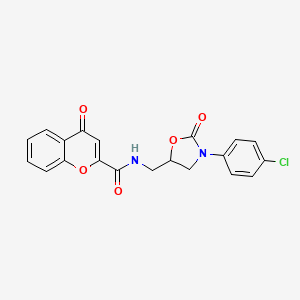

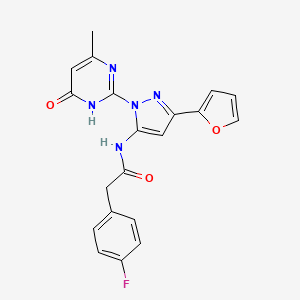

![4-[(7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl methyl ether](/img/structure/B2699858.png)

![4-[(Z)-1-(dimethylamino)-2-piperidinoethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B2699860.png)

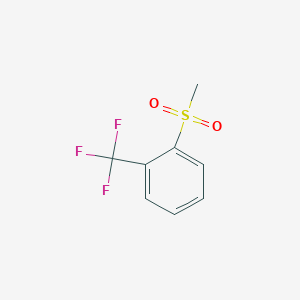

![3-(2,6-dichlorobenzyl)-2-methyl-1-[3-(trifluoromethyl)benzyl]-4(1H)-pyridinone](/img/structure/B2699861.png)

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(2-bromophenyl)ethanone](/img/structure/B2699864.png)

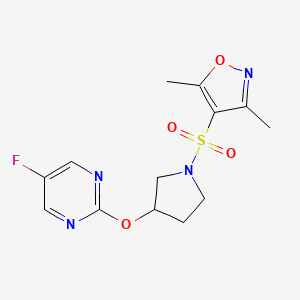

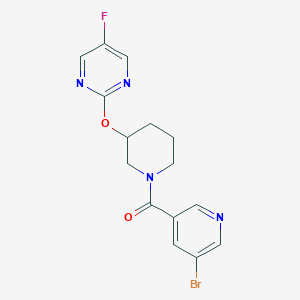

![Tert-butyl 2-(4-chloro-1,3,5-triazin-2-yl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2699866.png)

![6-ethyl 3-methyl 2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2699876.png)

![5-[(2-Methylphenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B2699877.png)